2-(furan-2-yl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
Properties
IUPAC Name |
2-(furan-2-yl)-7-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-12-15(21-19(28-12)13-6-3-2-4-7-13)11-29-20-23-22-18(26)16-10-14(24-25(16)20)17-8-5-9-27-17/h2-10H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEAKZCCZOGOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the oxazole ring: This involves the reaction of an aldehyde with an amine and an acid catalyst to form the oxazole ring.
Formation of the pyrazolo[1,5-d][1,2,4]triazin-4-one core: This step involves the cyclization of a hydrazine derivative with a nitrile or an isocyanate under controlled conditions.
Thioether formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole or pyrazolo[1,5-d][1,2,4]triazin-4-one rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m
Biological Activity
The compound 2-(furan-2-yl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a novel heterocyclic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a furan ring, a pyrazolo-triazin moiety, and an oxazole derivative, which may contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds for their antimicrobial effects, derivatives similar to the target compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low for several strains.
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against various fungi. For instance, it was evaluated against Candida albicans and other pathogenic fungi. The results indicated that the compound could inhibit fungal growth effectively:
| Fungal Strain | MIC (mg/ml) |
|---|---|
| Candida albicans | 50 |
| Aspergillus niger | 100 |
Such findings highlight the potential of this compound in treating fungal infections .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. The mechanism of action appears to involve the inhibition of cell proliferation in cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 20 µM
- HeLa: 15 µM
These results indicate that the compound may induce apoptosis in cancer cells and warrants further investigation into its anticancer mechanisms .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have suggested that it binds effectively to key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. These interactions are crucial for its antimicrobial and antifungal effects.
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several derivatives based on the pyrazolo-triazine framework and tested them against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural motifs as our target compound exhibited superior antimicrobial activity compared to standard antibiotics .
- Evaluation of Anticancer Properties : In vitro studies conducted on various cancer cell lines revealed that the target compound significantly reduced cell viability in a dose-dependent manner. Further analysis indicated that it might activate apoptotic pathways through caspase activation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Observations
Substituent Effects on Lipophilicity: The ethoxyphenyl group in F835-0442 increases logP (~4.1) compared to the target compound’s furan (logP ~3.2), reducing aqueous solubility but improving membrane permeability .
Heterocyclic Core Variations: Oxazole vs. Pyrazolo-triazinone vs.
Crystallization from dimethylformamide (DMF), as employed for isostructural thiazole derivatives (), could yield high-purity crystals for X-ray analysis .
Research Findings and Implications
Its furan and oxazole substituents may confer selectivity over analogs with bulkier groups (e.g., F835-0442) . The sulfanyl linker may reduce oxidative metabolism compared to ether-linked analogs, as observed in piperazinium derivatives () .
Toxicity and Safety: Piperazinium derivatives () exhibit low acute toxicity, suggesting that the target compound’s non-ionizable core and sulfur-based linker may further improve safety margins .
Future Directions :
- Experimental Validation : X-ray crystallography (as in ) and DFT calculations could elucidate conformational preferences and electronic properties .
- Biological Screening : Prioritize assays for kinase inhibition, cytotoxicity, and metabolic stability to benchmark against F835-0442 and ’s compound .
Conclusion The target compound’s unique combination of a pyrazolo-triazinone core, furan, and oxazole substituents positions it as a promising candidate for further development. Structural comparisons underscore the critical role of substituent modulation in optimizing solubility, stability, and target engagement. Future studies should focus on experimental validation of its hypothesized bioactivity and synthetic optimization to enhance scalability.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential heterocyclic ring formations (pyrazole, triazine, oxazole) and sulfur-based coupling reactions. Critical steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for sulfur incorporation .
- Temperature control : Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional thermal methods .
- Protection/deprotection strategies : For reactive groups like furan or oxazole moieties, temporary protection (e.g., acetyl groups) prevents unwanted side reactions .
- Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended to isolate the final product .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR are critical for confirming the integration of the furan, oxazole, and pyrazolo-triazine cores. NOESY or HSQC may resolve stereochemical ambiguities .
- Mass spectrometry (HRMS) : High-resolution MS validates the molecular formula and detects isotopic patterns for sulfur-containing groups .
- X-ray crystallography : Resolves absolute configuration and confirms spatial arrangement of fused heterocycles .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Use enzyme inhibition models (e.g., kinase or protease assays) due to structural similarity to known triazine-based inhibitors .
- Cell-based assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) and compare to non-cancerous cells to assess selectivity .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC values .
Advanced Research Questions
Q. How can reaction mechanisms for sulfur-based coupling steps be elucidated?
- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify intermediates .
- Isotopic labeling : Use S-labeled reagents to trace sulfur incorporation pathways .
- Computational modeling : Density functional theory (DFT) calculates transition states and activation energies for thiol-alkylation steps .
Q. What strategies address contradictory biological activity data across studies?
- Batch-to-batch variability : Ensure synthetic consistency via QC protocols (e.g., ≥95% purity by HPLC) .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts in bioassays .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
- Core modifications : Replace the furan-2-yl group with thiophene or pyrrole to assess heterocycle influence on bioactivity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) to the phenyl ring in the oxazole moiety to study electronic effects .
- Pharmacokinetic profiling : Compare logP, metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) across derivatives .
Q. What experimental designs are optimal for crystallographic studies of this compound?
- Crystal growth : Use slow evaporation in mixed solvents (e.g., ethanol/water) to obtain diffraction-quality crystals .
- Synchrotron radiation : High-intensity X-rays resolve weak diffractions from flexible side chains .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing .
Q. How can environmental impact assessments be integrated into the research workflow?
- Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to estimate environmental risk .
- Degradation studies : Simulate photolysis/hydrolysis under controlled UV and pH conditions to identify breakdown products .
- Bioaccumulation potential : Measure octanol-water partition coefficients (logK) to predict persistence in ecosystems .
Methodological Resources
- Synthetic protocols : Multi-step organic synthesis guidelines from Russian Chemical Bulletin and Beilstein Journal of Organic Chemistry .
- Analytical workflows : Detailed NMR and MS methodologies in pyrazolo-triazine literature .
- Data interpretation tools : Computational chemistry software (Gaussian, Schrodinger Suite) for mechanistic and SAR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
